The synthesis of (2,4-Dinitrophenyl)hydrazine;phosphoric acid typically involves the reaction of 2,4-dinitrochlorobenzene with hydrazine sulfate. The process can be outlined as follows:
The synthesis requires careful control of conditions such as temperature and pH to ensure optimal yields and purity of the product.
The molecular formula for (2,4-Dinitrophenyl)hydrazine;phosphoric acid is . Its structure can be described as follows:
InChI=1S/C6H6N4O4.H3O4P/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h1-3,8H,7H2;(H3,1,2,3,4)
.This structure contributes to its reactivity with carbonyl compounds through nucleophilic addition-elimination mechanisms.
The primary reaction involving (2,4-Dinitrophenyl)hydrazine;phosphoric acid is its condensation reaction with aldehydes and ketones to form hydrazones. The general reaction can be summarized as follows:
The resulting hydrazones are characterized by distinct colors (yellow to red precipitates), which are useful for qualitative analysis .
The mechanism by which (2,4-Dinitrophenyl)hydrazine reacts with carbonyl compounds involves several key steps:
This mechanism highlights the importance of acidic conditions provided by phosphoric acid in promoting the reaction .
The compound is classified as flammable and may be corrosive to metals. Its stability under various conditions makes it suitable for laboratory use.
(2,4-Dinitrophenyl)hydrazine;phosphoric acid has diverse applications in scientific research:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1